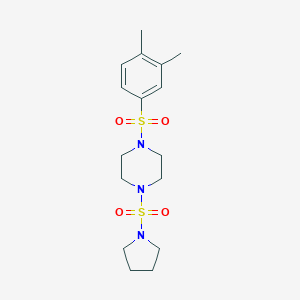

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine, also known as DSP or DSP-4, is a chemical compound that has been widely used in scientific research due to its unique properties. DSP is a selective neurotoxin that selectively destroys noradrenergic nerve terminals in the brain, making it an important tool for studying the role of norepinephrine in various physiological and pathological processes.

Wirkmechanismus

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is a selective neurotoxin that selectively destroys noradrenergic nerve terminals in the brain. It does this by binding to the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synapse. Once bound, 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is taken up into the nerve terminal, where it disrupts the vesicular storage of norepinephrine and causes the release of cytoplasmic contents, leading to the degeneration of the nerve terminal.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine are primarily related to the depletion of norepinephrine in the brain. This depletion leads to a decrease in sympathetic tone, which can result in hypotension and bradycardia. 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has also been shown to reduce pain perception and impair memory and learning in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine in lab experiments include its selectivity for noradrenergic nerve terminals, which allows for the specific depletion of norepinephrine without affecting other neurotransmitters. Additionally, 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is relatively easy to synthesize and can be administered systemically or locally, making it a versatile tool for studying the role of norepinephrine in various physiological and pathological processes.

The limitations of using 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine in lab experiments include its potential toxicity, which can vary depending on the dose and route of administration. Additionally, the effects of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine on other neurotransmitters and physiological processes may complicate the interpretation of results.

Zukünftige Richtungen

For research on 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine include investigating its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further study is needed to elucidate the precise mechanisms by which 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine selectively targets noradrenergic nerve terminals and to develop more selective and less toxic analogs of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine for use in research and potentially in clinical settings.

Synthesemethoden

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting product with pyrrolidine-1-sulfonyl chloride. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

Boronhaltige Arzneimittelentwicklung

Boronsäuren und deren Ester, einschließlich DPP, spielen eine entscheidende Rolle in der Arzneimittelentwicklung. Forscher untersuchen ihr Potenzial als Borträger für die Neutroneneinfangtherapie (NET). NET ist eine Krebsbehandlung, die die hohe Neutroneneinfangfähigkeit von Borisotopen nutzt. Durch die selektive Zufuhr von boronhaltigen Verbindungen zu Tumorzellen kann NET die Wirksamkeit der Strahlentherapie erhöhen und gleichzeitig die Schädigung von gesundem Gewebe minimieren .

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-4-pyrrolidin-1-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S2/c1-14-5-6-16(13-15(14)2)24(20,21)17-9-11-19(12-10-17)25(22,23)18-7-3-4-8-18/h5-6,13H,3-4,7-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIRLACPPIGTEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.